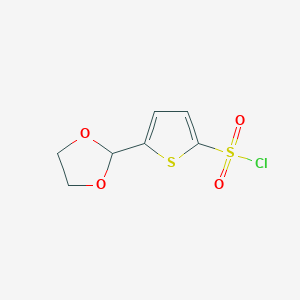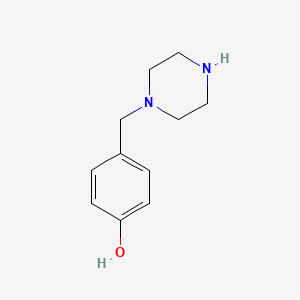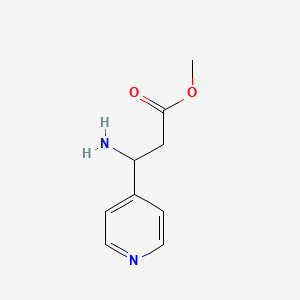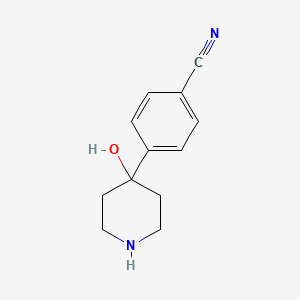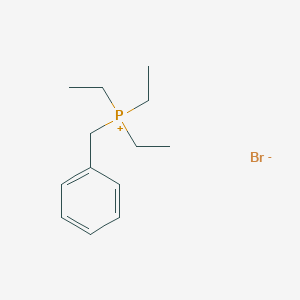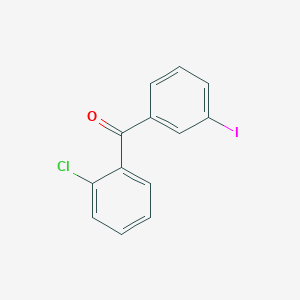![molecular formula C14H12O4S B1612038 3-[(3-甲基-1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸 CAS No. 2487-39-0](/img/structure/B1612038.png)
3-[(3-甲基-1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸
描述
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid , also known by its IUPAC name, is a chemical compound with the following properties:
- Molecular Formula : C~18~H~19~NO~2~S~2~
- Molecular Weight : 345.49 g/mol
- Appearance : Dark red solid
Molecular Structure Analysis
The molecular structure of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid consists of the following functional groups:
- A piperidine ring (containing a sulfur atom) attached to a naphthalene ring .
- A carbodithioate group.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
科学研究应用
分子结构和络合物形成
- 分子络合物的表征:3-[(3-甲基-1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸(称为化合物 1)及其与其他化合物的分子络合物结构已确定。发现化合物 1 在特定的空间群中结晶,其与 4,4'-联吡啶形成的分子络合物形成了不同类型的氢键相互作用 (Singh & Baruah, 2011)。
合成和化学反应
- 苯并[g]吲哚的合成:一项研究描述了 3-[(3-甲基-1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸衍生物与伯胺的反应,导致形成各种苯并[g]吲哚,这在有机化学中很重要 (Yi, Cho, & Lee, 2005)。
在生物化学和分子生物学中的应用
- 修饰寡核苷酸的电化学检测:源自 1,4-萘醌与 β-硫代丙酸反应的化合物,包括 3-[(1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸,用于修饰寡核苷酸。这种修饰促进了它们在金电极上的电化学检测,表明在分子生物学和生物分析化学中具有潜在的应用 (Shundrin 等人,2016)。
抗癌潜力
- 合成和抗癌评价:合成了 1,4-萘醌的衍生物,包括含有 3-[(3-甲基-1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸部分的衍生物,并评估了它们的抗癌活性。其中一些化合物对各种人类癌细胞系表现出有效的细胞毒活性,在正常人肾细胞中毒性低,表明它们作为抗癌剂的潜力 (Ravichandiran 等人,2019)。
与血清白蛋白结合
- 与血清白蛋白蛋白的选择性结合:萘醌衍生物的研究,包括那些与羧酸或吡啶(如 3-[(1,4-二氧代-1,4-二氢萘-2-基)硫代]丙酸)相连的衍生物,揭示了对牛和人血清白蛋白的选择性和底物依赖性结合。这种理解对于评估这些化合物的药代动力学和药效学至关重要 (Jali, Kuang, Neamati, & Baruah, 2014)。
安全和危害
- Hazard Statements : The compound poses risks associated with ingestion (H302), skin irritation (H315), eye irritation (H319), and inhalation (H335).
- Precautionary Measures : Handle with care, avoid contact with eyes and skin, and use appropriate protective equipment.
未来方向
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore modifications to enhance properties.
- Structural Elucidation : Further characterize its structure using spectroscopic techniques.
属性
IUPAC Name |
3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-12(17)9-4-2-3-5-10(9)13(18)14(8)19-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPMAEULEMJCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592993 | |
| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |
CAS RN |
2487-39-0 | |
| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611955.png)


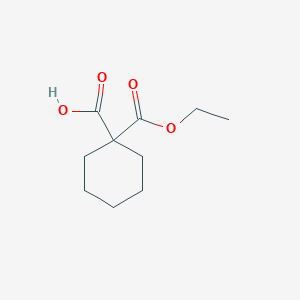
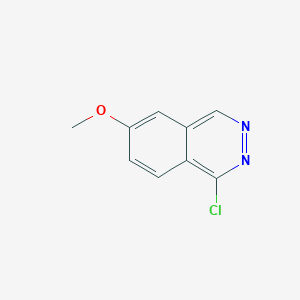
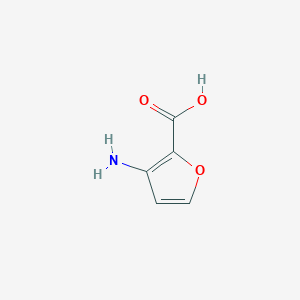
![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)
